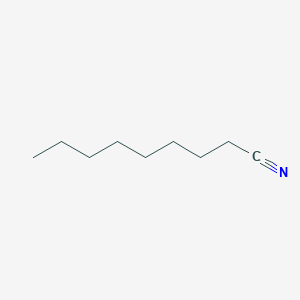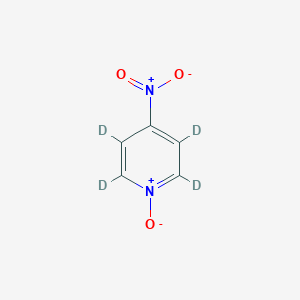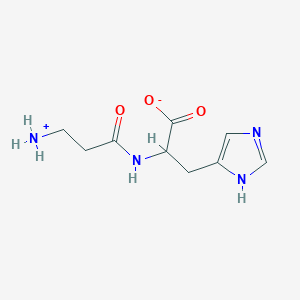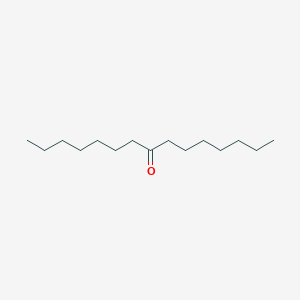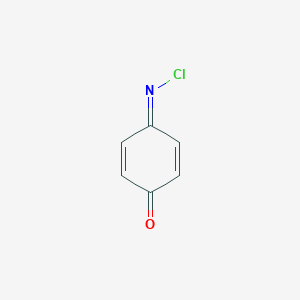
N-Chloro-p-benzoquinoneimine
Übersicht
Beschreibung
N-Chloro-p-benzoquinoneimine, also known as quinonechlorimide, has the molecular formula C6H4ClNO and a molecular weight of 141.56 .
Molecular Structure Analysis
The IUPAC name for N-Chloro-p-benzoquinoneimine is 4-(chloroimino)-2,5-cyclohexadien-1-one . The InChI code is 1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H .Physical And Chemical Properties Analysis
N-Chloro-p-benzoquinoneimine has a melting point of 85 °C and a boiling point of 146°C (rough estimate) . Its density is approximately 1.2517 (rough estimate) and it has a refractive index of 1.5400 (estimate) . It is soluble in alcohol, ether, chloroform, and benzene . The compound appears as a light yellow to brown powder or crystal .Wissenschaftliche Forschungsanwendungen
Role in Pain Management and Analgesia
N-Acetyl-p-benzoquinoneimine, a metabolite of acetaminophen, activates TRPA1, a sensor of noxious stimuli and a potential target for analgesics. Studies indicate that the metabolites of acetaminophen, including N-acetyl-p-benzoquinoneimine, activate TRPA1 leading to reduced voltage-gated calcium and sodium currents in primary sensory neurons, suggesting a molecular mechanism for the antinociceptive effect of acetaminophen. This positions N-acetyl-p-benzoquinoneimine as a key player in pain management strategies (Andersson et al., 2011).
Interaction with Bioactive Compounds
The interaction of N-acetyl-p-benzoquinoneimine with bioactive compounds like quercetin has been explored. Quercetin influences the bioactivation of paracetamol to N-acetyl-p-benzoquinoneimine, potentially inhibiting the CYP2E1-mediated metabolism of paracetamol, leading to decreased formation of N-acetyl-p-benzoquinoneimine. This interaction is of particular interest as it showcases the potential of certain compounds to modulate the formation of N-acetyl-p-benzoquinoneimine, hence, influencing its therapeutic and toxicological effects (Pingili et al., 2019).
Protective Mechanisms in Drug-induced Toxicity
N-acetyl-p-benzoquinoneimine plays a central role in drug-induced toxicity, particularly in the context of acetaminophen overdose. Studies highlight the involvement of N-acetyl-p-benzoquinoneimine in acetaminophen-induced hepatotoxicity and the protective mechanisms against its toxic effects, including the use of N-acetylcysteine to detoxify N-acetyl-p-benzoquinoneimine by enhancing the synthesis and availability of glutathione. This insight is crucial for understanding the therapeutic interventions needed in cases of acetaminophen overdose (Marzullo, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloroiminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYMTWJWYTELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060925 | |
| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloro-p-benzoquinoneimine | |
CAS RN |
637-61-6 | |
| Record name | Benzoquinone chlorimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinone chlorimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Quinone-4-chloroimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




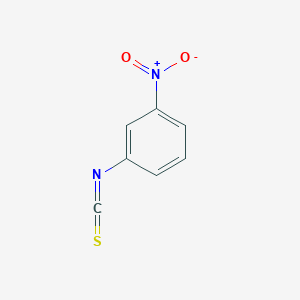

![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)
